![molecular formula C17H13N3O3S B2354407 N-((3-(thiophène-2-yl)pyrazine-2-yl)méthyl)benzo[d][1,3]dioxol-5-carboxamide CAS No. 2034239-11-5](/img/structure/B2354407.png)
N-((3-(thiophène-2-yl)pyrazine-2-yl)méthyl)benzo[d][1,3]dioxol-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazine ring, and a benzo[d][1,3]dioxole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the carboxamide group might be involved in acid-base reactions, while the thiophene and pyrazine rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability might be influenced by the aromaticity of its rings .Applications De Recherche Scientifique
Activité fongicide
Ce composé a été utilisé dans la conception et la synthèse de nouveaux dérivés de la N-(thiophène-2-yl) nicotinamide . Ces dérivés ont montré d'excellentes activités fongicides contre le mildiou de la cucurbitacée (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) dans une serre . Plus précisément, les composés 4a (CE 50 = 4,69 mg/L) et 4f (CE 50 = 1,96 mg/L) ont présenté des activités fongicides supérieures à celles du diflumetorim (CE 50 = 21,44 mg/L) et du flumorph (CE 50 = 7,55 mg/L) .
Importance thérapeutique
Le thiophène et ses dérivés substitués, y compris le composé en question, ont montré une large gamme de propriétés thérapeutiques . Ils ont été rapportés comme possédant des propriétés anti-inflammatoires, anti-psychotiques, anti-arythmiques, anxiolytiques, antifongiques, antioxydantes, modulatrices des récepteurs aux œstrogènes, anti-mitotiques, antimicrobiennes, inhibitrices des kinases et anticancéreuses .
Conception et découverte de médicaments
Le composé a été utilisé dans la conception et la découverte de nouvelles molécules médicamenteuses . La nature hétérocyclique du composé en fait un composé de tête important pour une optimisation structurale ultérieure .
Applications en science des matériaux
Le thiophène et ses dérivés ont trouvé des applications en science des matériaux . L'hétérocycle contenant du soufre, le thiophène, est souvent utilisé dans la conception et la synthèse de nouveaux matériaux .
Études de chimie quantique
Le composé a été utilisé dans l'optimisation géométrique des molécules synthétisées, suivie du calcul de plusieurs paramètres de chimie quantique par des calculs de théorie de la fonctionnelle de la densité (DFT) .
Effets cytotoxiques
Certains dérivés du composé ont montré différents effets cytotoxiques sur le carcinome pulmonaire .
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit significant activity against certain types of bacteria and cancer cells
Mode of Action
It is known that the compound interacts with its targets at a molecular level, potentially altering their function and leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a particular signaling pathway, it could disrupt that pathway and affect downstream processes .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, or the proportion of the compound that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a protein necessary for cell division, it could lead to cell cycle arrest and apoptosis
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-17(11-3-4-13-14(8-11)23-10-22-13)20-9-12-16(19-6-5-18-12)15-2-1-7-24-15/h1-8H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGHDGJAYPQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
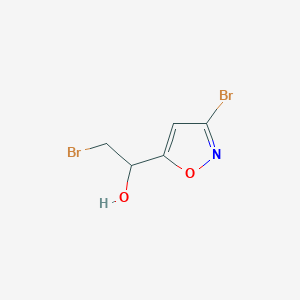

![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)

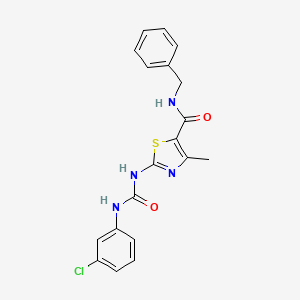
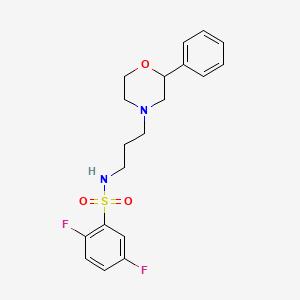

![(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2354334.png)
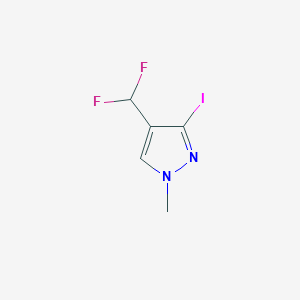
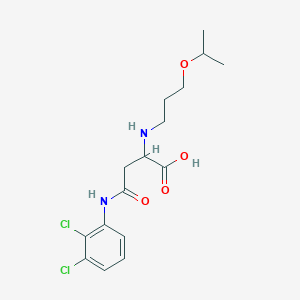

![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)
![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)

